

N-piperidine Ibrutinib hydrochloride solubility

DMSO water

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Compound Focus: N-piperidine Ibrutinib hydrochloride

Cat. No.: S11218686

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Solubility Data Summary

The following table compiles the solubility values for **N-piperidine Ibrutinib hydrochloride** in different solvents, as reported by commercial suppliers.

Source	DMSO	Water	Ethanol
Selleckchem [1]	11 mg/mL (26.01 mM)	85 mg/mL	Insoluble
MedChemExpress [2]	100 mg/mL (236.46 mM)	50 mg/mL (118.23 mM)	Information missing
CD Bioparticles [3] [4]	100 mg/mL (236.46 mM)	50 mg/mL (118.23 mM)	Information missing
TargetMol [5]	80 mg/mL (189.16 mM)	30 mg/mL (70.94 mM)	Information missing

Experimental Protocols

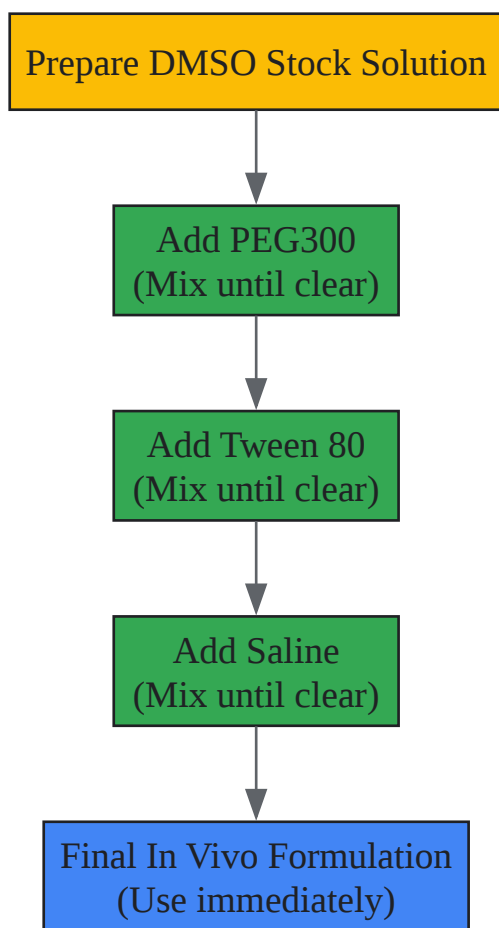
For research use, here are detailed methodologies for preparing stock solutions and formulations based on the supplier data.

Preparing In Vitro Stock Solutions

- **Solvent: Dimethyl Sulfoxide (DMSO)** is the primary solvent for preparing concentrated stock solutions for *in vitro* studies [1] [2].
- **Procedure:**
 - Weigh the required mass of **N-piperidine Ibrutinib hydrochloride**.
 - Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-100 mg/mL).
 - **Use ultrasonic agitation** to aid in dissolving the compound completely and obtain a clear solution [2] [5].
- **Important Note:** DMSO is hygroscopic (absorbs moisture from the air), which can reduce solubility over time. Always use a fresh bottle and seal it tightly after use [1].

Preparing In Vivo Formulations

For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below is a general protocol adapted from supplier recommendations [2] [5].



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Workflow for preparing an in vivo formulation from a DMSO stock solution.

A specific example for preparing a 3.3 mg/mL working solution is as follows [5]:

- **Formulation:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
- **Procedure:**
 - Take 50 μ L of a 40 mg/mL DMSO master liquid.
 - Sequentially add 300 μ L of PEG300, mixing thoroughly until the solution is clear before the next addition.
 - Add 50 μ L of Tween 80, again mixing until clear.
 - Finally, add 600 μ L of saline, mixing to achieve a final clear solution.
- **Critical:** The solution should be prepared fresh and used immediately [5]. Physical methods like vortexing, sonication, or warming in a water bath can be used to aid dissolution at any step [1].

Key Technical Information for Researchers

- **Storage & Stability:**
 - **Powder:** Store at -20°C, sealed, and away from moisture and light [2] [3].
 - **Stock Solution in DMSO:** Can be stored at -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [2].
- **Primary Research Application:** This compound is prominently used as a **BTK ligand** in the synthesis of a series of **PROTACs** (Proteolysis Targeting Chimeras), such as the potent BTK degrader SJF620 [2].
- **Analytical Method for Quantification:** A validated HPLC method for Ibrutinib can serve as a reference for analysis [6].
 - **Column:** Reverse-phase C18 (150 mm x 4.5 mm, 5 µm).
 - **Mobile Phase:** Acetonitrile and 0.01 mol/L phosphoric acid at pH 3.5 (35:65, v/v).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at 259 nm.
 - **Injection Volume:** 20 µL [6].

Important Handling Notes

- The significant variation in reported DMSO solubility suggests potential differences in the crystalline form or hydration state between batches from different suppliers. It is advisable to use sonication and potentially gentle heating if dissolution is difficult.
- All suppliers explicitly state that this product is "**For research use only**" and not for human consumption [1] [2] [5].

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References

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